REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH3:8][N:9]([CH2:11][CH2:12][OH:13])[CH3:10]>O1CCCC1>[C:4]([O:13][CH2:12][CH2:11][N:9]([CH3:10])[CH3:8])(=[O:5])[CH2:3][CH2:2][C:1]([OH:6])=[O:7]
|
Name
|
four
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
178 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
thermometer, condenser and addition funnel
|
Type
|
CUSTOM
|
Details
|
reached 50° C. with external heating
|
Type
|
CUSTOM
|
Details
|
at 55° C. to 60° C
|
Type
|
FILTRATION
|
Details
|
A first crop of crystalline product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
a second crop of product was collected from the mother liquor
|
Type
|
CONCENTRATION
|
Details
|
after concentration to 250 ml
|
Type
|
DISTILLATION
|
Details
|
by means of reduced pressure distillation
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum over at 40° C. and 3 mm Hg pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC(=O)O)(=O)OCCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |